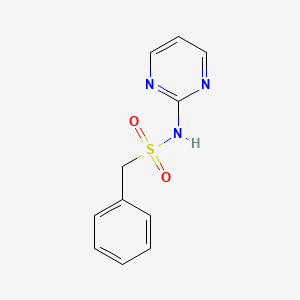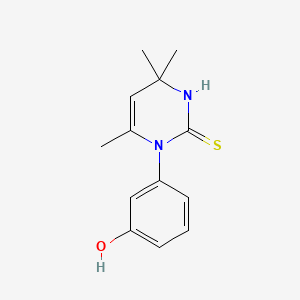![molecular formula C21H25N3O B5641945 N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE](/img/structure/B5641945.png)
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzodiazole and phenylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16(2)15-24-19-11-7-6-10-18(19)23-20(24)12-13-22-21(25)14-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJTZXICTDIJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5641862.png)
methanone](/img/structure/B5641864.png)
![1-(2,3-dihydro-1H-inden-2-yl)-5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5641870.png)
![(1S*,5R*)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5641871.png)
![3,4-DIMETHOXY-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5641877.png)

![(3aR,6aR)-5-(propan-2-ylcarbamoyl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5641900.png)

![3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5641916.png)

![1-[4-[(4-Chlorophenyl)methylamino]piperidin-1-yl]ethanone](/img/structure/B5641918.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5641925.png)
![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5641928.png)
![2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B5641932.png)
